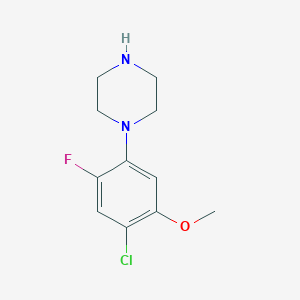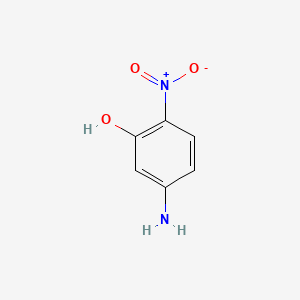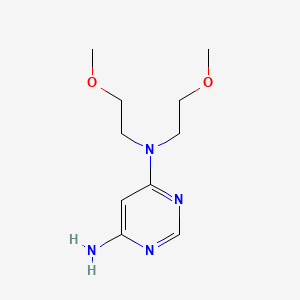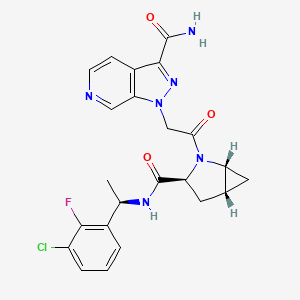
Factor D inhibitor 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Factor D inhibitor 6 is a small molecule designed to inhibit the activity of complement factor D, a serine protease involved in the activation of the alternative complement pathway. This pathway plays a crucial role in the immune system by identifying and eliminating pathogens. This compound is being explored for its potential therapeutic applications in treating diseases such as paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and other complement-mediated disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Factor D inhibitor 6 involves multiple steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and implementing stringent quality control measures. The production process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Factor D inhibitor 6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
Factor D inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the alternative complement pathway and its regulation.
Biology: Investigated for its role in modulating immune responses and understanding complement-mediated diseases.
Medicine: Explored as a potential therapeutic agent for treating diseases such as paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and other complementopathies.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting the complement system
Mechanism of Action
Factor D inhibitor 6 exerts its effects by binding to the active site of complement factor D, thereby inhibiting its protease activity. This prevents the cleavage of factor B and the formation of the C3 convertase complex, which is essential for the activation of the alternative complement pathway. By blocking this pathway, this compound reduces complement-mediated inflammation and tissue damage .
Comparison with Similar Compounds
Factor D inhibitor 6 can be compared with other similar compounds, such as:
Danicopan: An oral factor D inhibitor used as an add-on therapy for paroxysmal nocturnal hemoglobinuria.
Vemircopan: Another oral factor D inhibitor with increased potency and binding affinity.
BCX-10013: A factor D inhibitor in clinical development for complement-mediated diseases.
This compound is unique due to its specific molecular structure and binding properties, which may offer advantages in terms of selectivity and efficacy compared to other inhibitors .
Properties
Molecular Formula |
C23H22ClFN6O3 |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
1-[2-[(1R,3S,5R)-3-[[(1R)-1-(3-chloro-2-fluorophenyl)ethyl]carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]pyrazolo[3,4-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22ClFN6O3/c1-11(13-3-2-4-15(24)20(13)25)28-23(34)17-8-12-7-16(12)31(17)19(32)10-30-18-9-27-6-5-14(18)21(29-30)22(26)33/h2-6,9,11-12,16-17H,7-8,10H2,1H3,(H2,26,33)(H,28,34)/t11-,12-,16-,17+/m1/s1 |
InChI Key |
YAALCKJNOOFODD-SKNMWMDOSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)Cl)F)NC(=O)[C@@H]2C[C@H]3C[C@H]3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Cl)F)NC(=O)C2CC3CC3N2C(=O)CN4C5=C(C=CN=C5)C(=N4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Dihydro-2H-5,8-epoxynaphtho[2,3-d][1,3]dioxole](/img/structure/B8689864.png)

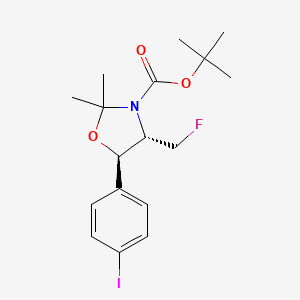
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8689887.png)

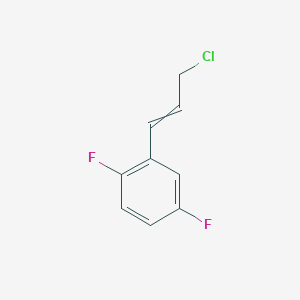
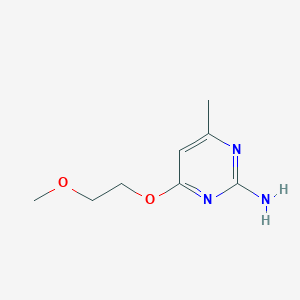
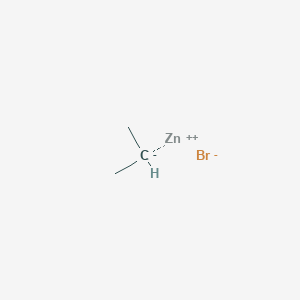
![N-(3,4-Dichlorophenyl)-3-azaspiro[5.5]undecan-9-amine](/img/structure/B8689929.png)
